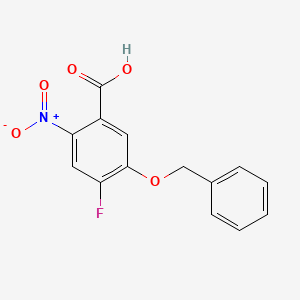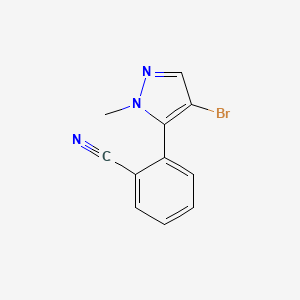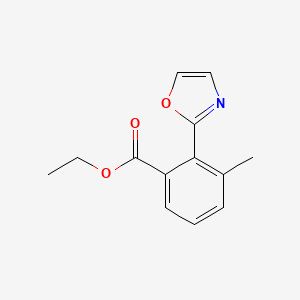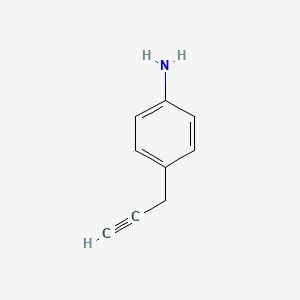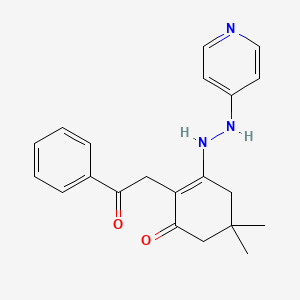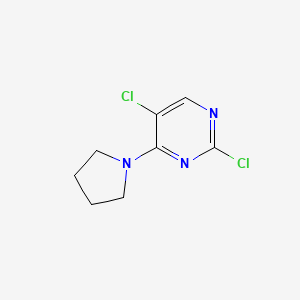
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine is a heterocyclic organic compound with the molecular formula C8H9Cl2N3. It is characterized by a pyrimidine ring substituted with two chlorine atoms at positions 2 and 5, and a pyrrolidine ring at position 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine typically involves the reaction of 2,5-dichloropyrimidine with pyrrolidine under suitable conditions. One common method involves heating the reactants in a solvent such as ethanol or acetonitrile, often in the presence of a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form corresponding lactams or reduced to modify its electronic properties
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Lactams or other oxidized derivatives.
Reduction Products: Reduced forms of the pyrrolidine ring
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Materials Science: It is utilized in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
- Pyrrolo[2,3-d]pyrimidine derivatives
- Diaminopyrimidines
Uniqueness
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and binding properties. This makes it a valuable scaffold for the development of compounds with enhanced biological activity and specificity .
Eigenschaften
Molekularformel |
C8H9Cl2N3 |
|---|---|
Molekulargewicht |
218.08 g/mol |
IUPAC-Name |
2,5-dichloro-4-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-5-11-8(10)12-7(6)13-3-1-2-4-13/h5H,1-4H2 |
InChI-Schlüssel |
BFYATRKQWPZPBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC(=NC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)

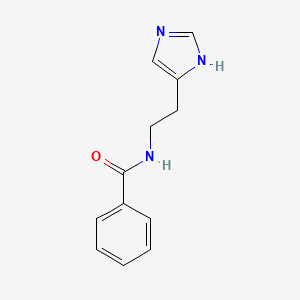
![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)

